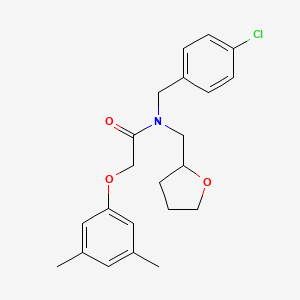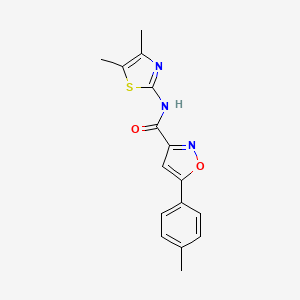
N-(4-chlorobenzyl)-2-(3,5-dimethylphenoxy)-N-(tetrahydrofuran-2-ylmethyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(4-CHLOROPHENYL)METHYL]-2-(3,5-DIMETHYLPHENOXY)-N-[(OXOLAN-2-YL)METHYL]ACETAMIDE is a synthetic organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its complex molecular structure, which includes a chlorophenyl group, a dimethylphenoxy group, and an oxolan-2-ylmethyl group attached to an acetamide backbone.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-CHLOROPHENYL)METHYL]-2-(3,5-DIMETHYLPHENOXY)-N-[(OXOLAN-2-YL)METHYL]ACETAMIDE typically involves multiple steps, starting with the preparation of intermediate compounds. The general synthetic route includes:
Preparation of 4-chlorobenzyl chloride: This can be achieved by chlorination of toluene using chlorine gas in the presence of a catalyst such as ferric chloride.
Synthesis of 3,5-dimethylphenol: This involves the methylation of phenol using methyl iodide in the presence of a base like potassium carbonate.
Formation of 3,5-dimethylphenoxyacetic acid: This is done by reacting 3,5-dimethylphenol with chloroacetic acid in the presence of a base.
Coupling reaction: The final step involves coupling the prepared intermediates with oxolan-2-ylmethylamine under suitable conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-[(4-CHLOROPHENYL)METHYL]-2-(3,5-DIMETHYLPHENOXY)-N-[(OXOLAN-2-YL)METHYL]ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or other strong bases in an aqueous or organic solvent.
Major Products
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-[(4-CHLOROPHENYL)METHYL]-2-(3,5-DIMETHYLPHENOXY)-N-[(OXOLAN-2-YL)METHYL]ACETAMIDE has diverse applications in scientific research:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical products.
Mechanism of Action
The mechanism of action of N-[(4-CHLOROPHENYL)METHYL]-2-(3,5-DIMETHYLPHENOXY)-N-[(OXOLAN-2-YL)METHYL]ACETAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-(4-chlorophenyl)acetamide
- 2-(3,5-dimethylphenoxy)acetic acid
- N-(oxolan-2-ylmethyl)acetamide
Uniqueness
N-[(4-CHLOROPHENYL)METHYL]-2-(3,5-DIMETHYLPHENOXY)-N-[(OXOLAN-2-YL)METHYL]ACETAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C22H26ClNO3 |
|---|---|
Molecular Weight |
387.9 g/mol |
IUPAC Name |
N-[(4-chlorophenyl)methyl]-2-(3,5-dimethylphenoxy)-N-(oxolan-2-ylmethyl)acetamide |
InChI |
InChI=1S/C22H26ClNO3/c1-16-10-17(2)12-21(11-16)27-15-22(25)24(14-20-4-3-9-26-20)13-18-5-7-19(23)8-6-18/h5-8,10-12,20H,3-4,9,13-15H2,1-2H3 |
InChI Key |
MJTKHUHGDKVJRD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1)OCC(=O)N(CC2CCCO2)CC3=CC=C(C=C3)Cl)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[(2-chlorobenzyl)sulfonyl]-N-(4-methylbenzyl)piperidine-4-carboxamide](/img/structure/B11357608.png)
![5-(4-chlorophenyl)-N-cyclohexylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B11357615.png)
![N-[3-(3,4-difluorophenyl)-1,2-oxazol-5-yl]thiophene-2-carboxamide](/img/structure/B11357627.png)
![N-[4-(4-ethoxyphenyl)-1,2,5-oxadiazol-3-yl]-5-fluoro-3-methyl-1-benzofuran-2-carboxamide](/img/structure/B11357630.png)
![6-bromo-3-methyl-N-[4-(4-propoxyphenyl)-1,2,5-oxadiazol-3-yl]-1-benzofuran-2-carboxamide](/img/structure/B11357632.png)
![5-[benzyl(furan-2-ylmethyl)amino]-N-(4-chlorophenyl)-2-(ethylsulfonyl)pyrimidine-4-carboxamide](/img/structure/B11357650.png)
![4-butyl-N-{[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]methyl}cyclohexanecarboxamide](/img/structure/B11357653.png)
![N-[3-(4-fluorophenyl)-1,2,4-thiadiazol-5-yl]-2-(4-methylphenoxy)acetamide](/img/structure/B11357655.png)
![2-{[(2-Chlorophenyl)methyl]sulfanyl}-4-(4-methylphenyl)-6-oxo-1,6-dihydropyrimidine-5-carbonitrile](/img/structure/B11357661.png)
![Propyl 4-{[(5-cyano-6-oxo-4-phenyl-1,6-dihydropyrimidin-2-YL)sulfanyl]methyl}benzoate](/img/structure/B11357675.png)
![N-[2-(3-chloro-4-methoxybenzoyl)-1-benzofuran-3-yl]-4-methyl-1,2,3-thiadiazole-5-carboxamide](/img/structure/B11357680.png)

![4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(3,5-dimethylphenyl)butanamide](/img/structure/B11357689.png)
![4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-[4-(piperidin-1-ylsulfonyl)phenyl]butanamide](/img/structure/B11357694.png)
